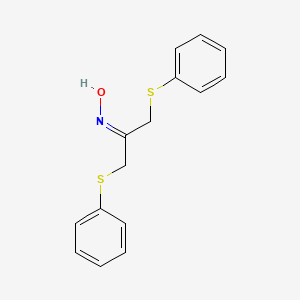

1,3-Bis(phenylsulfanyl)acetone oxime

Description

1,3-Bis(phenylsulfanyl)acetone oxime is a sulfur- and oxime-functionalized organic compound with the molecular formula C₁₅H₁₅NOS₂ (derived from its parent compound, 1,3-Bis(phenylsulfanyl)acetone, CAS 35737-59-8 ). The compound features two phenylsulfanyl groups attached to a central acetone backbone, with an oxime (-NOH) group replacing the carbonyl oxygen. Its synthesis likely involves the reaction of 1,3-Bis(phenylsulfanyl)acetone with hydroxylamine hydrochloride, a method analogous to oxime formation in other ketone systems .

Properties

IUPAC Name |

N-[1,3-bis(phenylsulfanyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS2/c17-16-13(11-18-14-7-3-1-4-8-14)12-19-15-9-5-2-6-10-15/h1-10,17H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBVANXRHICWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=NO)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Bis(phenylsulfanyl)acetone oxime typically involves the reaction of acetone oxime with phenylsulfanyl reagents under specific conditions. One common method involves the condensation of acetone oxime with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1,3-Bis(phenylsulfanyl)acetone oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: Reduction of the oxime group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.

Substitution: The phenylsulfanyl groups can undergo substitution reactions with nucleophiles such as thiols or amines, resulting in the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

1,3-Bis(phenylsulfanyl)acetone oxime has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a precursor for the preparation of other sulfur-containing molecules.

Biology: In biological research, it is utilized as a probe to study enzyme mechanisms and as a ligand in the development of new bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(phenylsulfanyl)acetone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The phenylsulfanyl groups can participate in redox reactions, influencing the oxidative state of the target molecules .

At the molecular level, the compound may interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase or superoxide dismutase, thereby exerting antioxidant effects. Additionally, it may inhibit the activity of certain enzymes by binding to their active sites, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3-Bis(phenylsulfanyl)acetone Oxime with Analogous Compounds

- Backbone Flexibility : Unlike propane-based ligands (e.g., 1,3-Bis(methylsulfanyl)propane ), the acetone backbone in the target compound may restrict conformational flexibility, affecting metal coordination.

- Substituent Effects : The phenylsulfanyl groups increase hydrophobicity compared to pyridinium-based oximes like obidoxime, which are water-soluble due to charged nitrogen .

Coordination Chemistry

Comparisons with similar ligands reveal:

Table 2: Coordination Behavior of Oxime- and Sulfur-Containing Ligands

- Silver Coordination: In the polymer {[Ag(1,3-Bis(phenylsulfanyl)propane)]BF₄}∞, Ag(I) adopts a trigonal planar geometry via three sulfur donors .

- Cobalt Binding : Open-chain oxime ligands (e.g., in ) bind Co(II) and facilitate oxygen uptake (0.44–0.45 mmol O₂/mmol Co). The target compound’s sulfur groups may modulate redox activity .

Physical and Chemical Properties

Table 3: Physicochemical Properties

| Property | This compound | Acetone Oxime | Obidoxime |

|---|---|---|---|

| Molecular Weight | 291.41 g/mol | 87.08 g/mol | 359.2 g/mol |

| LogP (Predicted) | ~4.2 (highly lipophilic) | 0.5 | -1.2 (charged) |

| Solubility | Low in water; soluble in organic solvents | High in water | High in water |

| Stability | Stable under inert conditions | Hygroscopic | Stable in solution |

- Solubility : The phenylsulfanyl groups render the compound less water-soluble than obidoxime or acetone oxime, limiting biomedical applications but favoring organic-phase reactions.

- Thermal Stability : Similar to other thioethers, it likely decomposes at high temperatures (>200°C).

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,3-Bis(phenylsulfanyl)acetone oxime, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiophenol derivatives may react with α-haloketones in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). Reaction temperature (40–80°C) and stoichiometric ratios (1:2 for ketone:thiol) are critical for minimizing byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Comparative studies with similar oximes (e.g., cyclohexanone oxime) suggest solvent polarity impacts crystallinity and yield .

Q. Which analytical techniques are most robust for structural confirmation and purity assessment of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton environments and sulfur-carbon linkages, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves stereochemistry, particularly for crystalline derivatives. Purity is validated via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to assess thermal stability .

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

- Methodological Answer : Use flame-resistant labware and inert atmospheres (N₂/Ar) to mitigate flammability risks (flash point ~60°C). Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Thermal decomposition studies recommend maintaining reaction temperatures below 100°C to avoid hazardous gas release (e.g., SOₓ). Spill containment requires neutralization with alkaline solutions (e.g., NaHCO₃) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound, such as Beckmann rearrangement?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers. For Beckmann rearrangement, the rate-determining step (1,2 H-shift) is influenced by steric hindrance from phenylthio groups. Solvent effects (e.g., PCM model for acetone) refine energy profiles. Comparing Z/E-isomer pathways reveals preferential migration of less hindered groups, validated via isotopic labeling experiments .

Q. How should researchers resolve discrepancies between experimental and computational data in the reactivity of this compound?

- Methodological Answer : Cross-validate computational models with experimental kinetics (e.g., Arrhenius plots) and spectroscopic monitoring (e.g., in-situ IR). Adjust basis sets (e.g., adding polarization/diffusion functions) to improve accuracy. For conflicting intermediates (e.g., unobserved species in DFT trajectories), use trapping agents (e.g., TEMPO) or cryogenic matrix isolation to detect transient states .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : Chiral ligands (e.g., BINOL derivatives) complexed with transition metals (e.g., Cu²⁺) enhance enantioselectivity in oxime-mediated reactions. Kinetic resolution studies (e.g., varying catalyst loading from 1–5 mol%) identify optimal turnover frequencies. Solvent screening (e.g., THF vs. toluene) and additive effects (e.g., molecular sieves) improve conversion rates. Synchrotron XRD analyzes catalyst-substrate interactions for rational design .

Data Presentation

Table 1 : Comparative Reactivity of this compound Derivatives

| Derivative | Reaction Type | Yield (%) | Activation Energy (kcal/mol) | Key Reference Technique |

|---|---|---|---|---|

| Parent Compound | Beckmann Rearrangement | 72 | 31.2 (DFT) | ¹H NMR/HRMS |

| N-Methylated Analog | Mannich Reaction | 85 | 28.5 (Experimental) | X-ray Crystallography |

| Sulfoxide Derivative | Oxidation | 63 | N/A | HPLC/DSC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.